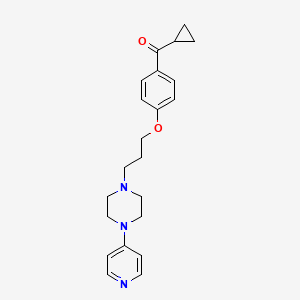
H3R antagonist KSK67
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
KSK67 is a selective dual antagonist of sigma-2 and histamine H3 receptors. It has inhibitory effects on histamine H3 receptors, sigma-1, and sigma-2 receptors, with Ki values of 3.2, 1531, and 101 nM, respectively . KSK67 is primarily used in the study of nociceptive and neuropathic pain .
Vorbereitungsmethoden
The synthesis of KSK67 involves the use of piperidine derivatives. The preparation method includes the protonation states of piperazine and piperidine derivatives . The industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized in a laboratory setting using standard organic synthesis techniques .
Analyse Chemischer Reaktionen
KSK67 undergoes various chemical reactions, including:
Oxidation: KSK67 can be oxidized under specific conditions, although detailed reagents and conditions are not provided in the literature.
Reduction: The compound can also undergo reduction reactions.
Substitution: KSK67 can participate in substitution reactions, particularly involving the piperidine moiety.
Common reagents and conditions used in these reactions are not explicitly mentioned, but standard organic chemistry reagents and conditions are likely employed. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
KSK67 has several scientific research applications, including:
Chemistry: Used as a model compound to study dual antagonism of sigma-2 and histamine H3 receptors.
Biology: Investigated for its effects on neurotransmission and pain modulation.
Medicine: Explored for potential therapeutic applications in treating nociceptive and neuropathic pain.
Industry: Utilized in the development of new analgesic drugs
Wirkmechanismus
KSK67 exerts its effects by selectively antagonizing sigma-2 and histamine H3 receptors. The histamine H3 receptor is a G protein-coupled receptor highly expressed in the central nervous system, where it regulates neurotransmission . By inhibiting these receptors, KSK67 modulates pain perception and neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
KSK67 is compared with other similar compounds, such as KSK68, which differs only in the piperazine/piperidine moiety in the structural core . KSK67 shows a significantly different affinity at sigma-1 receptors compared to KSK68 . Other similar compounds include:
KSK68: Similar structure but different receptor affinity.
KSK94: Another related compound with different structural features.
KSK67’s uniqueness lies in its dual antagonism of sigma-2 and histamine H3 receptors, making it a valuable compound for studying pain modulation and neurotransmission .
Eigenschaften
Molekularformel |
C22H27N3O2 |
|---|---|
Molekulargewicht |
365.5 g/mol |
IUPAC-Name |
cyclopropyl-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C22H27N3O2/c26-22(18-2-3-18)19-4-6-21(7-5-19)27-17-1-12-24-13-15-25(16-14-24)20-8-10-23-11-9-20/h4-11,18H,1-3,12-17H2 |
InChI-Schlüssel |
MHFUOIGTIQCKRH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


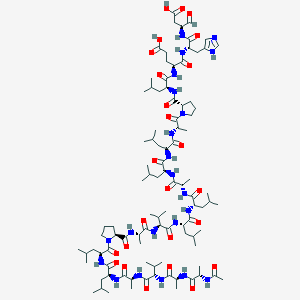
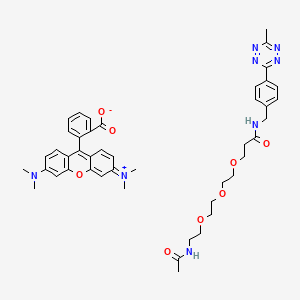
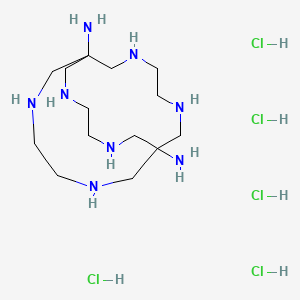
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
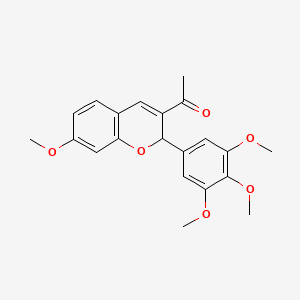
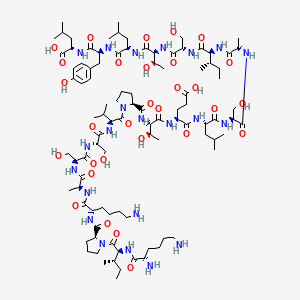

![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12383909.png)
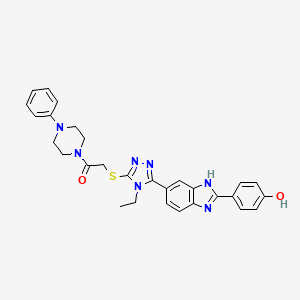
![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
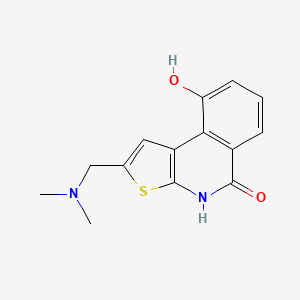
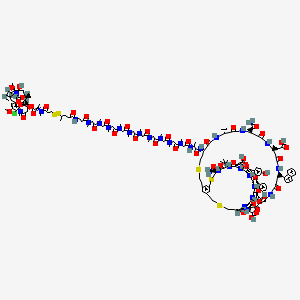
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
![Sodium;4-ethyl-2-(3-fluorophenyl)-5-[6-methyl-6-(1,2,4-triaza-3-azanidacyclopenta-1,4-dien-5-yl)heptoxy]phenol](/img/structure/B12383934.png)
